

# Spectroscopic Profile of 2-Nitro-3-pentanol: A Technical Overview

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## Compound of Interest

Compound Name: 2-Nitro-3-pentanol

Cat. No.: B019294

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This technical guide provides a summary of available spectroscopic data for the chemical compound **2-Nitro-3-pentanol** (CAS No: 20575-40-0). Due to the limited availability of public spectroscopic data for this specific molecule, this document outlines the current findings and provides context for interpretation based on related compounds. At present, a complete, verified set of NMR and IR spectra for **2-Nitro-3-pentanol** has not been identified in publicly accessible databases.

## Chemical Structure and Properties

**2-Nitro-3-pentanol** is a nitro compound with the molecular formula  $C_5H_{11}NO_3$ . Its structure consists of a pentane backbone with a nitro group on the second carbon and a hydroxyl group on the third carbon.

Molecular Structure:

## Spectroscopic Data Summary

A comprehensive search of scientific databases has not yielded a complete and explicitly assigned set of  $^1H$  NMR,  $^{13}C$  NMR, and IR spectra for **2-Nitro-3-pentanol**. Data for the isomeric compound, 3-nitro-2-pentanol, is available and may offer some comparative insights.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR data for **2-Nitro-3-pentanol** is not readily available in the public domain. For reference, the expected regions for proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) signals can be predicted based on the functional groups present.

- $^1\text{H}$  NMR: Signals for the protons on the carbon atoms bearing the nitro and hydroxyl groups would likely appear in the downfield region ( $\delta$  3.5-5.0 ppm). The alkyl protons would be expected in the upfield region ( $\delta$  0.8-2.0 ppm).
- $^{13}\text{C}$  NMR: The carbon attached to the nitro group would be significantly deshielded, appearing further downfield. The carbon attached to the hydroxyl group would also be downfield compared to the other alkyl carbons.

## Infrared (IR) Spectroscopy

Specific IR absorption data for **2-Nitro-3-pentanol** is not available. However, the characteristic vibrational frequencies for its key functional groups are well-established:

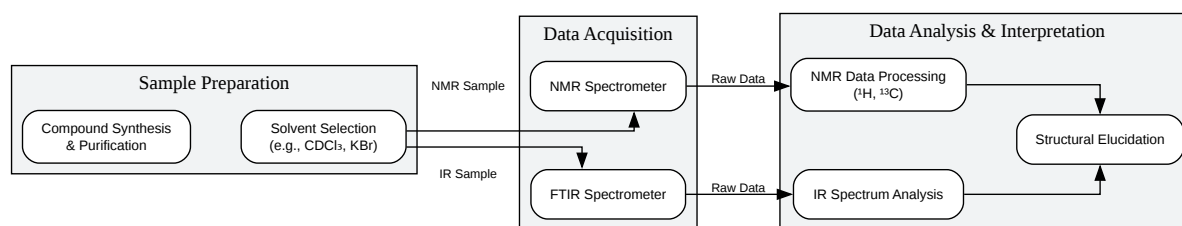
Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )
O-H (Alcohol)	Strong, broad peak around 3200-3600
N-O (Nitro)	Strong, sharp peaks around 1550-1500 and 1380-1300
C-H (Alkyl)	Stretches just below 3000
C-O (Alcohol)	Stretch in the 1260-1000 region

## Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data for **2-Nitro-3-pentanol** are not available due to the absence of the primary data itself. A general workflow for acquiring such data is presented below.

## General Spectroscopic Analysis Workflow

The following diagram illustrates a standard workflow for the spectroscopic analysis of a chemical compound like **2-Nitro-3-pentanol**.



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General workflow for spectroscopic analysis.

This document will be updated as verified spectroscopic data for **2-Nitro-3-pentanol** becomes publicly available. Researchers in possession of such data are encouraged to contribute to public chemical databases to advance the collective understanding of this compound.

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